Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Overview
Description
“Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate” is a chemical compound that has been used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives . It has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give these derivatives .
Synthesis Analysis
The compound was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, making it an intermediate in the synthesis of a variety of interesting heterocyclic systems .Chemical Reactions Analysis
In chemical reactions, this compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives . Acylation and intramolecular cyclization of the pyran with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride resulted in the formation of the corresponding desired bicyclic pyrimidine derivatives .Scientific Research Applications
1. Chemistry: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
- Summary of the Application : Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives .
- Methods of Application : The compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .
- Results or Outcomes : The reaction resulted in moderate to high yields (48–78%). The synthesized compounds demonstrated activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .
2. Pharmacology: Neuroprotective and Anti-neuroinflammatory Agents
- Summary of the Application : Triazole-pyrimidine hybrids, which can be synthesized using Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate, have potential neuroprotective and anti-neuroinflammatory properties .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
3. Chemistry: Synthesis of Bicyclic [6 + 6] Systems
- Summary of the Application : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems .
- Methods of Application : The synthesis methods involve reactions of the substituents linked to the ring carbon and nitrogen atoms .
- Results or Outcomes : The synthesized compounds have shown various biological applications .
4. Chemistry: Synthesis of Pyrimidine Derivatives
- Summary of the Application : The compound is used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives .
- Methods of Application : The compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .
- Results or Outcomes : The reaction resulted in moderate to high yields (48–78%). The synthesized compounds demonstrated activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .
5. Pharmacology: Synthesis of Triazole-Pyrimidine Hybrids
- Summary of the Application : The compound is used in the synthesis of novel triazole-pyrimidine hybrids, which have potential neuroprotective and anti-neuroinflammatory properties .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
6. Chemistry: Synthesis of Bicyclic [6 + 6] Systems
- Summary of the Application : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems .
- Methods of Application : The synthesis methods involve reactions of the substituents linked to the ring carbon and nitrogen atoms .
- Results or Outcomes : The synthesized compounds have shown various biological applications .
properties
IUPAC Name |
ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCZEJRHVNHLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676908 | |
Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
CAS RN |
858955-37-0 | |
Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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